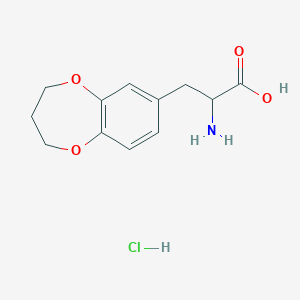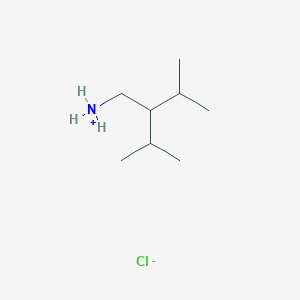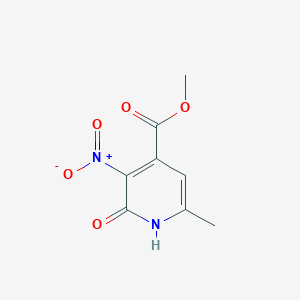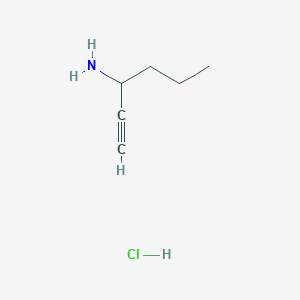
4-(Azidometil)tetrahidro-2H-pirano
Descripción general
Descripción
“4-(azidomethyl)tetrahydro-2H-pyran” is a chemical compound . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of pyran derivatives has been a topic of interest in the field of synthetic chemistry. A common approach involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis
The molecular structure of “4-(azidomethyl)tetrahydro-2H-pyran” can be analyzed based on its parent compound, tetrahydropyran. In the gas phase, tetrahydropyran exists in its lowest energy C_s symmetry chair conformation . The addition of the azidomethyl group at the 4th position would modify this structure.Chemical Reactions Analysis
Tetrahydropyran derivatives, such as “4-(azidomethyl)tetrahydro-2H-pyran”, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers. These ethers are resilient to a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(azidomethyl)tetrahydro-2H-pyran” can be inferred from its parent compound, tetrahydropyran. Tetrahydropyran is a colorless volatile liquid with a density of 0.880 g/cm^3, a melting point of -45 °C, and a boiling point of 88 °C .Aplicaciones Científicas De Investigación
Síntesis de derivados de pirano
4-(Azidometil)tetrahidro-2H-pirano: es un intermedio valioso en la síntesis de derivados de pirano, que son prominentes por su amplio espectro de propiedades biológicas y farmacéuticas. Estas propiedades incluyen actividades antibiótica, antiinflamatoria, antimalárica, antimicrobiana, antiviral, antidiabética, antitumoral, herbicida e insecticida . El compuesto se puede utilizar en reacciones multicomponente (MCR) para crear diversas estructuras de pirano con posibles aplicaciones terapéuticas.
Química heterocíclica
En la química heterocíclica, This compound sirve como precursor para la construcción de sistemas heterocíclicos complejos. Estos sistemas a menudo exhiben propiedades biológicas significativas y contribuyen al campo de la química sintética al actuar como precursores orgánicos . El grupo azidometilo en particular permite una mayor funcionalización, lo que lleva a la formación de andamios heterocíclicos privilegiados con actividad biológica mejorada.
Síntesis de polímeros
El grupo azidometilo en 4-(azidometil)oxano se utiliza para la síntesis de polímeros energéticos. Estos polímeros se caracterizan por buenas propiedades termoquímicas, termomecánicas y de resistencia al rendimiento. La presencia de enlaces éter en la cadena polimérica proporciona una flexibilidad significativa, mientras que la polaridad de los átomos de oxígeno en los grupos éter permite fuertes interacciones intra e intermoleculares .
Catálisis de la síntesis orgánica
This compound: puede actuar como catalizador o co-catalizador en procesos de síntesis orgánica. Su estructura es propicia para reacciones de polimerización catiónica, que son esenciales para crear productos de alto peso molecular . La reactividad del compuesto se puede aprovechar para mejorar la eficacia de los sistemas catalíticos.
Diseño y desarrollo de fármacos
El motivo estructural de This compound se encuentra en muchos productos naturales, lo que lo convierte en un intermedio clave estratégico en el diseño de fármacos. Su incorporación en moléculas de fármacos puede mejorar las propiedades farmacocinéticas y permitir el desarrollo de nuevos agentes terapéuticos .
Ciencia de los materiales
En la ciencia de los materiales, se exploran los derivados de 4-(azidometil)oxano por su potencial para crear nuevos materiales con propiedades únicas. Estos materiales podrían tener aplicaciones en diversas industrias, incluyendo electrónica, revestimientos y adhesivos .
Nanotecnología
La capacidad del compuesto para formar anillos heterocíclicos estables lo hace adecuado para su uso en nanotecnología. Se puede utilizar para sintetizar materiales a nanoescala con propiedades específicas, como conductividad o reactividad, que son valiosas en el desarrollo de nanodispositivos y sensores .
Química verde
This compound: está involucrado en aplicaciones de química verde debido a su papel en reacciones que se adhieren a los principios de la economía atómica y la amabilidad con el medio ambiente. Su uso en reacciones de una sola olla y MCR contribuye al desarrollo de procesos químicos sostenibles .
Direcciones Futuras
The future directions in the research of “4-(azidomethyl)tetrahydro-2H-pyran” and its derivatives could involve exploring their potential applications in various fields such as drug synthesis . Further studies could also focus on developing more efficient and environmentally friendly methods for their synthesis .
Mecanismo De Acción
Target of Action
It’s known that azido compounds can interact with a variety of biological targets due to their high reactivity .
Mode of Action
Azido groups are known for their high reactivity and ability to participate in click reactions, a type of chemical reaction used in drug synthesis .
Biochemical Pathways
Azido compounds are often used in the synthesis of pharmaceuticals due to their ability to undergo click reactions .
Result of Action
Azido compounds are known to be highly reactive and can participate in various chemical reactions, which could potentially lead to a wide range of biological effects .
Propiedades
IUPAC Name |
4-(azidomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQHKBMWMVXVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


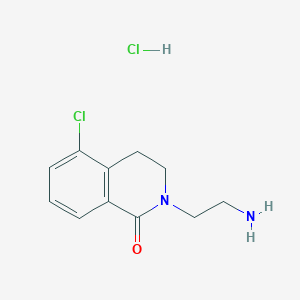
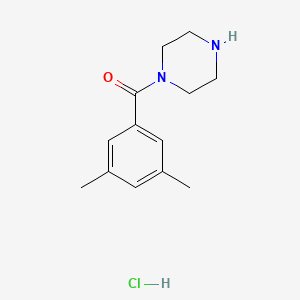
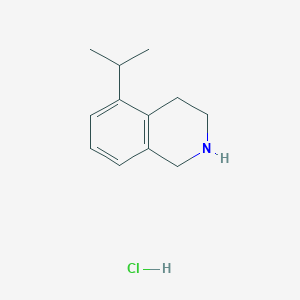
![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)
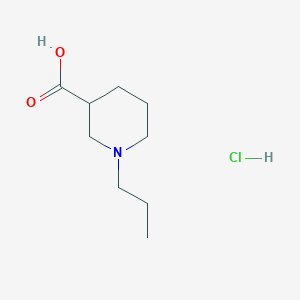
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)
![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)

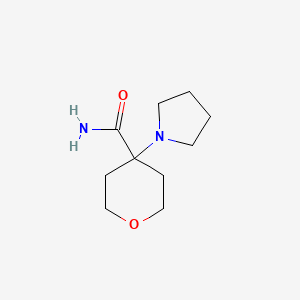
![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)
